

Dicetyl Phosphate: A Technical Guide for Formulation and Drug Delivery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicetyl phosphate, a diester of cetyl alcohol and phosphoric acid, is a versatile excipient widely employed in the pharmaceutical and cosmetic industries. Its amphiphilic nature, arising from a polar phosphate head group and two long lipophilic cetyl chains, makes it a valuable component in various formulation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and functional role of **dicetyl phosphate** for professionals engaged in research and drug development.

Core Physicochemical Properties

Dicetyl phosphate's utility as a formulation aid is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is presented below.



Property	Value	Reference
CAS Number	2197-63-9	[1][2]
Molecular Weight	546.85 g/mol	[2][3]
Molecular Formula	C32H67O4P	[3]
Appearance	White to off-white solid/flakes	[4][5]
Melting Point	74-75 °C	[6]
pKa (Predicted)	~1.50 ± 0.50	[7]
Solubility	Insoluble in water (3.0 x 10-6 g/L at 25 °C); Slightly soluble in chloroform and methanol; Soluble in ethanol.[4][7][8]	
Synonyms	Dihexadecyl phosphate, Dicetyl hydrogen phosphate	[8]

Role in Drug Delivery Systems: Niosomes and Liposomes

Dicetyl phosphate is a key ingredient in the fabrication of vesicular drug delivery systems such as niosomes and liposomes. Its primary function is to impart a negative surface charge to the vesicles.[9] This electrostatic repulsion between vesicles enhances their colloidal stability, preventing aggregation and increasing the shelf-life of the formulation.[9] Furthermore, the inclusion of **dicetyl phosphate** has been shown to improve the entrapment efficiency of drugs within these vesicles.[9]

Structural Role in Niosomes

In niosomes, which are vesicles composed of non-ionic surfactants and cholesterol, **dicetyl phosphate** integrates into the bilayer structure.[10] Its hydrophilic phosphate head orients towards the aqueous phase, while its hydrophobic tails align with the lipophilic regions of the non-ionic surfactants. This arrangement contributes to the overall stability and charge of the niosome.





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Caption: Structure of a niosome with dicetyl phosphate.

Experimental Protocol: Preparation of Paclitaxel-Loaded Niosomes

This section details a representative protocol for the preparation of paclitaxel-loaded niosomes using the thin-film hydration method, incorporating **dicetyl phosphate** as a charge-inducing agent. This method is widely used for the laboratory-scale production of vesicular systems.

Materials:

- Span 40 (Sorbitan monopalmitate)
- Cholesterol
- Dicetyl phosphate (DCP)
- Paclitaxel (PCT)
- Chloroform
- Methanol
- Phosphate buffered saline (PBS), pH 7.4



Equipment:

- Rotary evaporator
- Water bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Glass round-bottom flask
- Syringes

Procedure:

- Lipid Film Formation:
 - Accurately weigh and dissolve Span 40, cholesterol, dicetyl phosphate, and paclitaxel in a minimal amount of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
 A molar ratio of surfactant:cholesterol:dicetyl phosphate can be optimized, with a representative starting point being 1:1:0.1.
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the boiling point of the solvent mixture (e.g., 40-50°C).
 - Rotate the flask and gradually reduce the pressure to evaporate the organic solvents,
 resulting in the formation of a thin, dry lipid film on the inner wall of the flask.
 - Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- · Hydration:
 - Hydrate the lipid film with a pre-warmed (e.g., 60°C) aqueous phase (e.g., PBS pH 7.4).
 The volume of the aqueous phase will determine the final concentration of the formulation.







 Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow for the swelling and formation of multilamellar vesicles (MLVs).

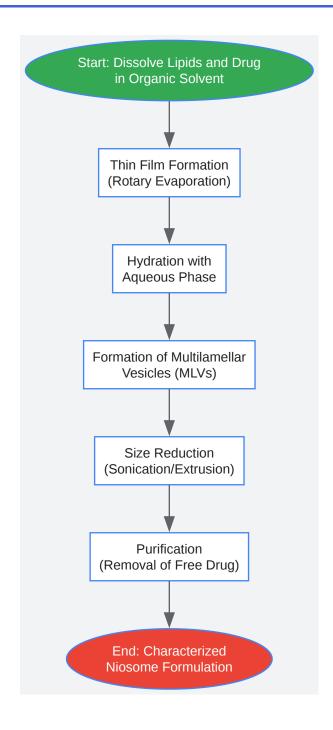
Size Reduction:

- To obtain smaller, more uniform vesicles, the MLV suspension is subjected to sonication in a bath sonicator for 15-30 minutes above the lipid phase transition temperature.
- For a more defined particle size distribution, the niosomal suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes). The extrusion should be performed at a temperature above the phase transition temperature of the lipid mixture.

Purification and Characterization:

- Remove the un-encapsulated drug by methods such as dialysis, gel filtration, or centrifugation.
- Characterize the resulting niosomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.





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Caption: Workflow for niosome preparation.

Applications in Drug Formulation

Dicetyl phosphate's ability to stabilize emulsions and vesicular systems has led to its inclusion in a variety of pharmaceutical formulations, particularly for topical and parenteral drug delivery. Its use has been explored for the delivery of various active pharmaceutical ingredients,



including anti-cancer drugs like paclitaxel.[11] By enhancing the stability and modifying the release characteristics of these formulations, **dicetyl phosphate** can contribute to improved therapeutic outcomes.

Toxicology and Safety

Dicetyl phosphate is generally considered safe for topical use in cosmetic and pharmaceutical products and is noted to be non-irritating and non-sensitizing at recommended concentrations.

[5] However, as with any excipient, a thorough evaluation of its biocompatibility is necessary for any new formulation. Some in vitro studies have indicated that at high concentrations, **dicetyl phosphate** can cause cell lysis and necrosis in tissue culture.[12] A mouse intraperitoneal LD50 of >500 mg/kg has been reported, suggesting low acute toxicity.[8] For drug development, it is crucial to conduct specific cytotoxicity, skin irritation, and sensitization studies relevant to the intended route of administration and final formulation.

Toxicological Endpoint	Result/Observation	Reference
Acute Oral Toxicity (Mouse, IP)	LD50 > 500 mg/kg	[8]
Skin Irritation/Sensitization	Generally considered non- irritating and non-sensitizing in cosmetic formulations.	[5]
In Vitro Cytotoxicity	Can cause cell lysis and necrosis at high concentrations in tissue culture.	[12]

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